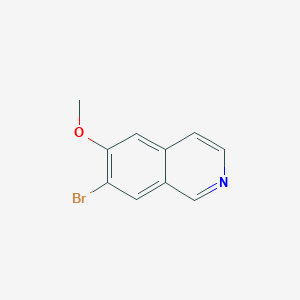

7-Bromo-6-methoxyisoquinoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-6-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALVVNBIQORSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NC=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630337 | |

| Record name | 7-Bromo-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666735-07-5 | |

| Record name | Isoquinoline, 7-bromo-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666735-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-6-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Isoquinoline Core in Contemporary Chemical and Biological Research

The isoquinoline (B145761) structural motif is a privileged scaffold in medicinal chemistry and drug discovery. nih.govrsc.org This is largely due to its presence in a vast number of naturally occurring alkaloids, many of which exhibit potent biological activities. nih.govrsc.orgnih.gov Isoquinoline alkaloids, which now number around 2500 known compounds, are derived from amino acids like tyrosine or phenylalanine and are found primarily in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae. nih.govwikipedia.org

The structural diversity of these natural products is immense, leading to a wide spectrum of pharmacological effects. nih.govresearchgate.net For instance, morphine and codeine are well-known analgesics, papaverine (B1678415) acts as a muscle relaxant, and berberine (B55584) possesses antibacterial properties. rsc.orgwikipedia.orgresearchgate.net The therapeutic relevance of the isoquinoline core is further highlighted by the number of synthetic drugs that incorporate this framework to treat a wide array of diseases, including cancer, infections, and neurological disorders. nih.govresearchgate.net The ability of the isoquinoline ring system to interact with various biological targets, such as enzymes and receptors, makes it a focal point of research for developing new therapeutic agents. ontosight.ainih.gov

Research Context of Substituted Halogenated and Methoxylated Isoquinoline Derivatives

The modification of the basic isoquinoline (B145761) scaffold with various functional groups is a common strategy in drug design to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. ump.edu.pl Halogenation, the introduction of a halogen atom such as bromine, is a particularly impactful modification. researchgate.net The presence of a halogen can influence a molecule's potency and its ability to bind to target proteins, sometimes through the formation of halogen bonds. researchgate.netnih.govacs.org In some cases, introducing a halogen can even switch the selectivity of a compound between different biological targets. nih.gov

Similarly, the incorporation of methoxy (B1213986) groups (–OCH3) is a significant strategy in medicinal chemistry. Methoxy groups can alter a compound's electronic properties and its ability to cross biological membranes. ontosight.ainih.gov For example, studies on certain benzamide-isoquinoline derivatives have shown that the presence and position of an electron-donating methoxy group can dramatically improve a ligand's affinity and selectivity for specific receptors. nih.gov Research into methoxylated isoquinolines has explored their potential as intermediates in the synthesis of pharmaceuticals for conditions like neurological disorders and as components of fluorescent probes for biological imaging. chemimpex.com The combination of both halogen and methoxy substituents on an isoquinoline ring, as seen in 7-Bromo-6-methoxyisoquinoline, creates a unique chemical entity with a specific electronic profile and reactivity, making it a valuable intermediate for synthesizing more complex and potentially bioactive molecules. evitachem.com

Historical Development and Emerging Research Trajectories of 7 Bromo 6 Methoxyisoquinoline

Classical Ring-Forming Reactions in Isoquinoline (B145761) Synthesis

The formation of the isoquinoline nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this framework. harvard.eduorganic-chemistry.org These methods typically involve the acid-catalyzed cyclization of an appropriately substituted aromatic precursor.

The Pomeranz-Fritsch reaction, first reported in 1893, is a fundamental method for isoquinoline synthesis involving the acid-mediated electrophilic cyclization of a benzalaminoacetal. nih.govacs.orgorganicreactions.org The process is generally conducted in two stages: first, the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde acetal (B89532) to form a Schiff base, followed by ring closure in the presence of a strong acid, such as concentrated sulfuric acid. researchgate.net

This reaction offers a direct route to isoquinolines and is one of the few classical methods capable of producing 7-substituted products. researchgate.net However, the traditional protocol is often hampered by low yields and harsh reaction conditions that can lead to side reactions or complete failure. researchgate.net

To overcome these limitations, several modifications have been developed.

The Bobbitt Modification: This involves the in situ hydrogenation of the intermediate Schiff base to the more stable aminoacetal before cyclization. nih.govacs.org

The Jackson Modification: This approach involves converting the secondary amine of the reduced intermediate into an N-tosyl derivative. nih.govacs.org The tosyl group facilitates the cyclization, which can proceed under milder conditions, and the N-tosyl-1,2-dihydroisoquinoline intermediates can often be isolated before aromatization. rsc.org

A synthesis of 8-bromo-7-methoxyisoquinoline (B1626704) (a structural isomer of the title compound) has been reported using a modified Pomeranz-Fritsch approach starting from 2-bromo-3-methoxybenzaldehyde, which was condensed with 2,2-dimethoxyethanamine, reduced, and N-tosylated. semanticscholar.org The final cyclization, promoted by p-toluenesulfonic acid, yielded the target isoquinoline, demonstrating the utility of this method for preparing halogenated and alkoxylated analogues. semanticscholar.org

Table 1: Overview of Pomeranz-Fritsch Reaction and Modifications

| Reaction | Key Feature | Starting Materials | Intermediates | Advantage |

|---|---|---|---|---|

| Classical Pomeranz-Fritsch | Acid-catalyzed cyclization of Schiff base | Benzaldehyde, Aminoacetaldehyde acetal | Benzalaminoacetal | Direct route to isoquinolines |

| Bobbitt Modification | In-situ hydrogenation of Schiff base | Benzaldehyde, Aminoacetaldehyde acetal | Benzylamine (B48309) acetal | Improved stability of cyclization precursor |

| Jackson Modification | N-tosylation of benzylamine intermediate | Benzaldehyde, Aminoacetaldehyde acetal | N-Tosyl benzylamine acetal | Milder cyclization conditions, improved yields |

Skraup Condensation and its Derivatives for Isoquinoline Framework Construction

The Skraup synthesis is a classic method for preparing quinolines , which are isomers of isoquinolines. minia.edu.egwikipedia.org In its archetypal form, the reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce the quinoline (B57606) ring system. wikipedia.orgpharmaguideline.com The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes conjugate addition with the aniline, followed by cyclization and oxidation. iipseries.org

The Doebner-von Miller reaction is a related synthesis of quinolines that uses α,β-unsaturated aldehydes or ketones in place of glycerol. iipseries.orgwikipedia.org While these methods are powerful tools for quinoline synthesis, they are not used to construct the isomeric isoquinoline framework due to the nature of the cyclization onto the aniline ring. chempedia.inforesearchgate.net

Besides the Pomeranz-Fritsch reaction, other classical methods are widely employed for the synthesis of substituted isoquinolines.

Bischler-Napieralski Reaction: This is one of the most common methods for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgresearchgate.net The resulting 3,4-dihydroisoquinoline (B110456) can be subsequently dehydrogenated (oxidized) to the fully aromatic isoquinoline. wikipedia.orgmaxbrainchemistry.com The reaction requires electron-donating groups on the aromatic ring to facilitate the electrophilic aromatic substitution. organic-chemistry.org This method was utilized in the synthesis of methoxy-indolo[2,1-a]isoquinolines, where substituted β-phenylethylamides were cyclized with POCl₃. uni-regensburg.de

Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines through the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. youtube.comwikipedia.org The reaction proceeds via an intermediate iminium ion which acts as the electrophile for the intramolecular cyclization. wikipedia.org The resulting tetrahydroisoquinolines can be oxidized to the corresponding isoquinolines. organic-chemistry.org This method is particularly significant in the synthesis of isoquinoline alkaloids and their analogues. mdpi.com For phenyl rings that are not strongly activated, harsher conditions such as refluxing strong acids may be required. wikipedia.org

Table 2: Comparison of Major Isoquinoline Synthesis Protocols

| Method | Precursor | Key Reagent | Primary Product |

|---|---|---|---|

| Pomeranz-Fritsch | Benzalaminoacetal | H₂SO₄ | Isoquinoline |

| Bischler-Napieralski | β-Phenylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-Phenylethylamine + Aldehyde/Ketone | Protic or Lewis Acid | Tetrahydroisoquinoline |

Functional Group Interconversion Strategies on Isoquinoline Scaffolds

The introduction of specific substituents onto a pre-formed isoquinoline ring is a viable alternative to de novo synthesis with functionalized precursors. This approach relies on the inherent reactivity of the heterocyclic system.

The positions of electrophilic and nucleophilic attack on the isoquinoline ring are dictated by the electron distribution of the bicyclic system. Electrophilic substitution, such as nitration or halogenation, typically occurs on the benzene (B151609) ring at positions C-5 and C-8. maxbrainchemistry.com

To achieve substitution at other positions, such as C-7, the presence of directing groups is often necessary. For instance, the bromination of 6-methoxyisoquinoline (B27300) with N-bromosuccinimide (NBS) in sulfuric acid has been shown to yield 5-bromo-6-methoxyisoquinoline, where the powerful ortho-, para-directing methoxy group controls the regioselectivity. evitachem.com Similarly, the bromination of 6-hydroxytetrahydroisoquinolines with molecular bromine regioselectively yields the 5-bromo product. cornell.edu Achieving 7-bromination on a 6-methoxyisoquinoline scaffold via direct electrophilic attack is challenging due to the directing effects of both the activating methoxy group and the deactivating pyridine (B92270) ring.

The introduction of a methoxy group can sometimes be achieved via nucleophilic aromatic substitution. For example, a patent describes the synthesis of 7-bromo-5-methoxyquinoline (B1376925) by reacting 5,7-dibromoquinoline (B1595614) with sodium methoxide, demonstrating the displacement of a bromo substituent by a methoxy group. google.com A similar strategy could potentially be applied to a suitably activated dihalo-isoquinoline.

A more common and often more efficient strategy for preparing a specifically substituted isoquinoline like this compound involves incorporating the required functional groups into the acyclic precursors before the ring-closing reaction. semanticscholar.org This approach circumvents issues with regioselectivity on the heterocyclic core.

For a Pomeranz-Fritsch or Bischler-Napieralski synthesis, this would involve starting with a appropriately substituted benzaldehyde or β-phenylethylamine, respectively. For example, a plausible starting material for the synthesis of this compound would be 3-bromo-4-methoxybenzaldehyde (B45424) or 3-bromo-4-methoxyphenylethylamine.

The synthesis of these precursors utilizes standard aromatic functionalization reactions.

Halogenation: Aromatic compounds can be brominated using various reagents. orientjchem.org Direct bromination with molecular bromine (Br₂) often requires a Lewis acid catalyst. Alternative, milder brominating agents include N-bromosuccinimide (NBS) or mixtures of sodium bromide and sodium bromate (B103136) in an acidic medium. rsc.org

Alkoxylation: Methoxy groups are typically introduced via Williamson ether synthesis, where a phenol (B47542) is deprotonated with a base and reacted with a methylating agent like methyl iodide or dimethyl sulfate. Palladium-mediated C-H functionalization has also emerged as a method for the alkoxylation of certain aromatic derivatives. researchgate.net

This precursor-based strategy provides unambiguous control over the final substitution pattern of the isoquinoline product.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-Bromo-7-methoxyisoquinoline |

| 5-Bromo-6-methoxyisoquinoline |

| 6-Methoxyisoquinoline |

| 5,7-Dibromoquinoline |

| 7-Bromo-5-methoxyquinoline |

| 6-Hydroxytetrahydroisoquinoline |

| 5-Bromo-6-hydroxytetrahydroisoquinoline |

| 3,4-Dihydroisoquinoline |

| Tetrahydroisoquinoline |

| Quinoline |

| 3-Bromo-4-methoxybenzaldehyde |

| 2-Bromo-3-methoxybenzaldehyde |

| 2,2-Dimethoxyethanamine |

| N-Tosyl-1,2-dihydroisoquinoline |

| β-Phenylethylamide |

| β-Phenylethylamine |

| Acrolein |

| Aniline |

| Glycerol |

| Phosphoryl chloride |

| Phosphorus pentoxide |

| p-Toluenesulfonic acid |

| N-Bromosuccinimide |

Advanced Synthetic Approaches and Chemo-Enzymatic Methods

The synthesis of substituted isoquinolines has been significantly enhanced by the development of advanced synthetic methodologies. These approaches, including transition-metal-catalyzed cross-coupling reactions and photochemical cyclizations, offer high efficiency and functional group tolerance. eie.gr Concurrently, chemo-enzymatic methods, which integrate chemical conversions with biocatalytic transformations, are emerging as powerful strategies for green and stereoselective synthesis of heterocyclic structures. nih.govthieme-connect.dersc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions in Isoquinoline Synthesis

Transition-metal-catalyzed cross-coupling reactions represent a cornerstone for the functionalization of the isoquinoline nucleus. eie.grsioc-journal.cn These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision, using halo-isoquinolines like this compound as versatile building blocks. Palladium and nickel are the most common metals used for these transformations, facilitating reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and various reductive couplings. thieme-connect.desioc-journal.cn

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used palladium-catalyzed method for forming C-C bonds. beilstein-journals.orgresearchgate.net The reaction's popularity stems from its mild conditions, the commercial availability of a vast array of boronic acids and esters, and its tolerance of numerous functional groups. libretexts.orgrsc.org In the context of isoquinoline synthesis, it allows for the introduction of aryl, vinyl, or alkyl groups onto the isoquinoline core, typically at a halogenated position. For a substrate like this compound, this reaction provides a direct route to C-7 functionalized analogues. mdpi.comacs.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgmdpi.com

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling on a Halogenated Isoquinoline Scaffold

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Product | Application/Significance |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 7-Phenyl-6-methoxyisoquinoline | Synthesis of biaryl isoquinoline structures. libretexts.org |

| 6-Bromo homophthalic acid | Various aryl boronic acids | Pd(PPh₃)₄ | 6-Aryl homophthalic acids | Intermediates for 2-hydroxyisoquinoline-1,3-dione inhibitors. nih.gov |

| 4-Iodoisoquinoline | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | 4-(4-methoxyphenyl)isoquinoline | Functionalization at the C4 position. acs.org |

This table is illustrative, based on established principles of Suzuki-Miyaura reactions on related heterocyclic systems.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is fundamental in pharmaceutical and materials chemistry. wikipedia.orgrsc.org This reaction has largely replaced harsher traditional methods for creating aryl amines due to its broad substrate scope and milder conditions. wikipedia.org It facilitates the coupling of aryl halides or triflates with a wide range of primary and secondary amines, including ammonia (B1221849) equivalents. rsc.orgnih.gov For this compound, this methodology enables the direct introduction of diverse amino groups at the C-7 position, providing access to a class of compounds with potential biological activities. thieme-connect.comsnnu.edu.cn The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 2: Representative Buchwald-Hartwig Amination on a Halogenated Isoquinoline Scaffold

| Aryl Halide Substrate | Amine | Catalyst/Ligand | Product | Application/Significance |

|---|---|---|---|---|

| This compound | Piperidine | Pd₂(dba)₃ / BINAP | 7-(Piperidin-1-yl)-6-methoxyisoquinoline | Synthesis of N-heterocyclic substituted isoquinolines. nih.gov |

| 3-Chloro-5-isoquinolinesulfonyl chloride | Arylamines, Alkylamines | Palladium-based | 3-Aminoisoquinoline-5-sulfonamides | Rapid synthesis of kinase inhibitor analogues. thieme-connect.com |

| 1-Bromonaphthalene (analogue) | Lithium amide | Pd(dba)₂ / P(t-Bu)₃ | 1-Naphthylamine | Selective primary amine synthesis on complex aromatic systems. nih.gov |

This table is illustrative, based on established principles of Buchwald-Hartwig amination on related heterocyclic systems.

Advanced synthetic strategies have also harnessed nickel catalysis for the functionalization of isoquinoline systems. thieme-connect.de Nickel-catalyzed reductive cross-coupling reactions have been effectively applied to the synthesis of 6- and 7-hetero(cyclo)alkyl-substituted isoquinolones, which are close structural analogues of isoquinolines. nih.govacs.org These reactions use 6- and 7-bromo isoquinolones as coupling partners with alkyl tosylates. nih.gov A complementary and innovative approach involves the merging of photocatalysis with nickel catalysis. acs.orgresearchgate.net This dual catalytic system enables the cross-coupling of bromo-isoquinolones with a variety of aza- and oxacyclic α-carboxylic acids to forge new sp³-sp² carbon-carbon bonds at the C-6 and C-7 positions. nih.govacs.org The reaction is believed to proceed via the oxidative addition of the aryl bromide to a Ni(0) species, followed by interaction with a radical generated from the coupling partner, either through reduction (reductive coupling) or photo-oxidation (photocatalytic coupling). acs.orgchinesechemsoc.org

Table 3: Nickel-Catalyzed Cross-Coupling Reactions on 6- and 7-Bromo Isoquinolones

| Isoquinolone Substrate | Coupling Partner | Catalysis Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-benzyl 6-bromo isoquinolone | N-Boc 3(R)-tosyloxy pyrrolidine | Ni-catalyzed reductive | N-benzyl 6-(pyrrolidin-3-yl)isoquinolone (racemic) | 79% | acs.org |

| N-benzyl 6-bromo isoquinolone | N-Boc indoline-2-carboxylic acid | Ni/photoredox dual catalysis | N-benzyl 6-(indolin-2-yl)isoquinolone | 69% | nih.govacs.org |

| N-benzyl 7-bromo isoquinolone | N-Boc L-proline | Ni/photoredox dual catalysis | N-benzyl 7-(pyrrolidin-2-yl)isoquinolone (racemic) | 73% | nih.govacs.org |

Divergent Synthesis Strategies from Common Isoquinoline Intermediates

A key advantage of modern synthetic methods is the ability to employ divergent strategies, where a single, common intermediate is transformed into a library of structurally diverse analogues. The compound this compound is an ideal scaffold for such strategies. The bromine atom at the C-7 position serves as a versatile functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions.

For instance, starting from this single intermediate, one can:

Form C-C bonds: Employing Suzuki-Miyaura coupling with various boronic acids to introduce diverse aryl and alkyl substituents. acs.org

Form C-N bonds: Using Buchwald-Hartwig amination with different amines to generate a series of amino-isoquinolines. nih.govthieme-connect.com

Form C-O bonds: Through related Buchwald-Hartwig type C-O coupling reactions.

Form C-S bonds: Via palladium-catalyzed thioetherification. nih.gov

Engage in other couplings: Participate in Sonogashira (with terminal alkynes), Stille (with organostannanes), and Heck reactions. acs.org

A practical example of this approach is the use of 7-bromo-6-methoxyisoquinolone as a key intermediate in a multi-step synthesis of a heterocyclic fragment embedded in Merck's Hepatitis C virus protease inhibitor, MK-1220. whiterose.ac.uk This highlights the industrial relevance of using halogenated isoquinolines as pivotal points for divergent synthesis.

Photochemical Cyclization Approaches

Photochemical reactions offer unique pathways for the construction of complex heterocyclic systems, often under mild conditions and with high degrees of control. bohrium.com While not typically used for the direct synthesis of this compound itself, photochemical cyclizations are advanced methods for assembling the core isoquinoline scaffold, which can then be further functionalized. These methods often rely on visible-light photoredox catalysis or direct photoirradiation to generate reactive intermediates like radicals that trigger cyclization cascades. bohrium.comjst.go.jp

Table 4: Examples of Photochemical Approaches to Isoquinoline and Related Skeletons

| Starting Material | Reaction Type | Key Features | Product Type | Reference |

|---|---|---|---|---|

| o-Alkynylated benzamides | Metal-free photoredox catalyzed amidyl radical cyclization | Uses proton-coupled electron transfer (PCET) under mild conditions. | Isoquinoline-1,3,4(2H)-triones | bohrium.com |

| o-Alkynylaryl isocyanides | Photochemical cyclization with iodine | Direct synthesis of di-iodinated quinolines under mild photoirradiation. | 2,4-Diiodoquinolines | organic-chemistry.org |

| Enamides derived from L-3,4-dimethoxyphenylalanine | Photocyclization | Asymmetric synthesis approach to isoquinoline alkaloids. | Tetrahydroisoquinoline alkaloids (e.g., S-xylopinine) | clockss.org |

Optimization and Scale-Up Considerations in Synthesis

The efficient synthesis of this compound and its analogues is a critical aspect of its availability for research and development. Optimization of synthetic routes focuses on maximizing product yield and purity while minimizing costs, reaction times, and environmental impact. Scale-up considerations involve adapting these optimized laboratory-scale procedures for larger, industrial production, ensuring safety, consistency, and economic viability.

Reaction Condition Optimization for Yield and Selectivity

The yield and selectivity of a chemical reaction are highly sensitive to its conditions. For the multi-step synthesis of isoquinoline derivatives, each step must be carefully optimized. Key parameters include temperature, reaction duration, and the nature and stoichiometry of reagents.

The formation of the isoquinoline core itself, often achieved through cyclization reactions like the Bischler-Napieralski or Pomeranz-Fritsch synthesis, is a critical step where optimization is paramount. For instance, in a Bischler-Napieralski-type cyclization, the choice of the dehydrating agent and reaction time can significantly impact the outcome. The use of phosphorus oxychloride (POCl₃) in acetonitrile (B52724) is a common method. Research has shown that limiting the reaction time can be crucial; for example, in the synthesis of related 1-benzyl-6,7-dimethoxyisoquinoline derivatives, a reaction time of 30 minutes under reflux provided a very good yield, which decreased significantly if the reaction was allowed to proceed for longer. nih.gov This is often due to the formation of degradation products or side reactions under prolonged heating.

A general procedure for this cyclization involves stirring the precursor amide with POCl₃ in a solvent like anhydrous acetonitrile at reflux temperature (approx. 82 °C) for a period ranging from 30 minutes to 4 hours. nih.govmdpi.com After cooling, the reaction is quenched, typically with a saturated sodium bicarbonate solution, to neutralize the acidic reagents. nih.gov

The following table summarizes the impact of reaction conditions on the synthesis of isoquinoline derivatives, based on findings from related syntheses.

Table 1: Effect of Reaction Conditions on Synthetic Outcomes for Isoquinoline Derivatives

| Step | Reagent/Condition | Observation | Impact on Yield/Selectivity | Source |

|---|---|---|---|---|

| Cyclization | POCl₃, Acetonitrile, Reflux | Reaction time limited to 30 min. | Increased yield by preventing byproduct formation. | nih.gov |

| Cyclization | POCl₃, Acetonitrile, Reflux | Reaction time of 4 hours. | Effective for specific amide precursors. | mdpi.com |

| Reduction | NaBH₄, Ethanol, 0 °C to RT | Reduction of a dihydroisoquinoline. | Yield of 72% for the tetrahydroisoquinoline product. | mdpi.com |

| Bromination | Br₂, Acetic Acid | Bromination of a phenylacetic acid derivative. | Yield of 61% for the desired bromo-substituted product. | mdpi.com |

| N-methylation | [¹¹C]CH₃OTf, K₂CO₃ | Standard methylation of 6-bromo-7H-purine. | Produces a mixture of N7 and N9 regioisomers. | nih.gov |

| N-methylation | [¹¹C]CH₃OTf, TMP-MgCl | Optimized methylation of 6-bromo-7H-purine. | Regioselective N7-methylation, >99% radiochemical purity. | nih.gov |

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and catalyst is fundamental in directing the course of a chemical reaction, influencing its rate, yield, and selectivity. In the synthesis of this compound and its analogues, these choices can determine the success of key transformations such as cyclizations and cross-coupling reactions.

Solvents do more than just dissolve reactants; they can stabilize transition states, influence reaction pathways, and affect the efficacy of catalysts. In the synthesis of 1-(benzyl)isoquinoline derivatives, solvents like acetonitrile and toluene (B28343) are frequently employed for cyclization and other transformations. nih.govmdpi.comsemanticscholar.org For example, the cyclization of an N-tosylated benzylamine-acetal to form 8-bromo-7-methoxyisoquinoline was achieved by heating with p-toluenesulfonic acid in toluene at reflux, yielding the desired product. semanticscholar.org Dichloromethane is another common solvent, used for reactions at room temperature, such as the introduction of a Boc protecting group using Boc₂O. nih.gov

Catalysts are essential for facilitating reactions that would otherwise be too slow or unselective. In modern organic synthesis, palladium-based catalysts are indispensable for forming carbon-carbon bonds, which is crucial for creating more complex analogues from a simpler core like this compound. The bromine atom at the C7 position is a synthetic handle for cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira reactions. For a Sonogashira coupling of 8-bromo-7-methoxyisoquinoline with 1-hexyne, a catalytic system of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide was used in the presence of triethylamine (B128534) as a base and solvent, with the reaction heated to 80 °C. semanticscholar.org The choice of ligand on the palladium catalyst can also be critical. In an intramolecular C-H arylation to form an aporphine (B1220529) alkaloid core, a combination of Pd(OAc)₂ with a specific phosphine (B1218219) ligand, di-tert-butyl(methyl)phosphonium tetrafluoroborate, was found to be effective in 1,4-dioxane. mdpi.com

The following table illustrates the role of different solvent and catalyst systems in the synthesis of related isoquinoline compounds.

Table 2: Influence of Solvents and Catalysts on Isoquinoline Synthesis

| Reaction Type | Catalyst | Solvent | Conditions | Outcome | Source |

|---|---|---|---|---|---|

| Pomeranz-Fritsch Cyclization | p-Toluenesulfonic acid | Toluene | Reflux | Formation of 8-bromo-7-methoxyisoquinoline in 19% yield. | semanticscholar.org |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 80 °C | Coupling of 8-bromo-7-methoxyisoquinoline with an alkyne. | semanticscholar.org |

| Bischler-Napieralski Cyclization | POCl₃ | Acetonitrile | 82 °C | Formation of a 3,4-dihydroisoquinoline derivative in 71% yield. | mdpi.com |

| Intramolecular C-H Arylation | Pd(OAc)₂ / (t-Bu)₂MePH·BF₄ | 1,4-Dioxane | 101 °C | Intramolecular cyclization to form a tetracyclic core. | mdpi.com |

| Electrophilic Cyclization | AgOTf / TfOH | - | - | Synthesis of 5-fluoro-3-phenylisoquinoline. | whiterose.ac.uk |

Electrophilic Aromatic Substitution Reactions of the Isoquinoline Ring System

The isoquinoline ring system of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a characteristic feature of aromatic compounds. xmu.edu.cn The regioselectivity of these reactions is dictated by the electronic properties of the existing substituents—the electron-donating methoxy group (-OCH3) and the deactivating but ortho-, para-directing bromo group (-Br)—as well as the inherent reactivity of the isoquinoline nucleus.

The methoxy group at the C-6 position and the bromine at the C-7 position influence the electron density of the benzene ring portion of the isoquinoline. Typically, electrophilic attack will be directed to the positions most activated by these substituents. However, the pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.

Detailed research findings on specific EAS reactions of this compound are not extensively documented in the public domain. However, based on the principles of EAS on substituted isoquinolines, it can be inferred that reactions such as nitration, halogenation, and Friedel-Crafts reactions would likely occur on the benzene ring, with the position of substitution being influenced by the directing effects of the methoxy and bromo groups.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the 7-position of this compound is a key site for nucleophilic substitution reactions. This halogen can be displaced by a variety of nucleophiles, providing a powerful tool for introducing new functional groups and extending the molecular framework. smolecule.comevitachem.com

One of the most significant applications of this reactivity is in palladium-catalyzed cross-coupling reactions. For instance, this compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is substituted with an aryl or vinyl group from a boronic acid derivative. evitachem.com This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Similarly, other cross-coupling reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions are also plausible, allowing for the introduction of a wide range of substituents at the C-7 position.

The reactivity of the bromine atom in nucleophilic aromatic substitution (SNAr) reactions is also notable. Strong nucleophiles can directly displace the bromide, although this typically requires harsh reaction conditions unless the aromatic ring is sufficiently activated by electron-withdrawing groups.

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | 7-Aryl-6-methoxyisoquinoline | Forms C-C bonds, builds complex biaryl structures. evitachem.com |

| Heck Coupling | Alkene, Pd catalyst, base | 7-Alkenyl-6-methoxyisoquinoline | Forms C-C bonds, introduces vinyl groups. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 7-Alkynyl-6-methoxyisoquinoline | Forms C-C bonds, introduces alkyne functionality. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 7-Amino-6-methoxyisoquinoline derivative | Forms C-N bonds, introduces nitrogen-containing groups. |

Reduction and Oxidation Reactions of the Isoquinoline Core and Substituents

The this compound molecule can undergo both reduction and oxidation reactions, targeting either the isoquinoline core or its substituents.

Reduction Reactions: The isoquinoline ring system can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. mdpi.com This transformation is significant as the tetrahydroisoquinoline scaffold is a common motif in many biologically active natural products and synthetic pharmaceuticals. The choice of catalyst and reaction conditions can influence the extent of reduction.

The bromine atom can also be removed via reduction, a process known as hydrodebromination. This can be achieved using various reducing agents, including catalytic hydrogenation with a palladium catalyst or treatment with other reducing systems. This reaction effectively converts this compound into 6-methoxyisoquinoline. chemsrc.com

Oxidation Reactions: Oxidation of the isoquinoline nitrogen atom can lead to the formation of the corresponding N-oxide. This transformation can alter the electronic properties of the ring system and provide a handle for further functionalization. For instance, isoquinoline N-oxides can undergo rearrangement reactions or be used to direct subsequent substitution reactions.

Further Functionalization Strategies for Derivatization

Beyond the primary reactions discussed, several other strategies can be employed to derivatize this compound, taking advantage of the unique reactivity of its functional groups.

Directed Metalation Reactions for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org In the context of this compound, the methoxy group can act as a directed metalation group (DMG). Treatment with a strong base, such as an organolithium reagent, can lead to the deprotonation of the aromatic proton ortho to the methoxy group, which is the C-5 position. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at this specific position.

This strategy offers a complementary approach to electrophilic aromatic substitution, often providing access to isomers that are difficult to obtain through classical EAS reactions. Research on related methoxy-substituted isoquinolines has demonstrated the utility of this approach for introducing functional groups with high regioselectivity. beilstein-journals.org

Design, Synthesis, and Characterization of Derivatives and Analogues

Positional Isomers and Structural Variations of Halogenated Methoxyisoquinolines

The arrangement of substituents on the isoquinoline (B145761) scaffold is critical in defining the molecule's electronic profile and steric properties. Positional isomers of 7-bromo-6-methoxyisoquinoline, where the bromine atom and methoxy (B1213986) group are located at different positions, exhibit distinct characteristics. For instance, 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline (B1376925) are positional isomers in the quinoline (B57606) series, which differ from isoquinoline in the position of the nitrogen atom in the heterocyclic ring. google.com The synthesis of these isomers can sometimes result in a mixture of products that require separation, as seen in the reaction of 5,7-dibromoquinoline (B1595614) with sodium methoxide, which yields both 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline. google.com

Structural variations are not limited to the positions of the bromo and methoxy groups. Other halogenated methoxyisoquinolines provide further insight into the impact of substituent changes. For example, 7-bromo-1-chloro-6-methoxyisoquinoline (B3030584) introduces a chlorine atom at the C1 position, significantly altering the molecule's reactivity. nih.gov This C1 position in isoquinolines is particularly susceptible to nucleophilic substitution. quora.com The presence of different halogens or the replacement of the methoxy group with other functionalities leads to a wide array of structural analogues with diverse chemical properties.

| Compound Name | CAS Number | Key Structural Features | Molecular Formula |

|---|---|---|---|

| This compound | 666735-07-5 | Bromo at C7, Methoxy at C6 | C10H8BrNO |

| 8-Bromo-7-methoxyisoquinoline (B1626704) | Not Available | Bromo at C8, Methoxy at C7 | C10H8BrNO |

| 5-Bromo-6-methoxyisoquinoline | Not Available | Bromo at C5, Methoxy at C6 | C10H8BrNO |

| 4-Bromo-7-methoxyisoquinoline | 1783659-54-0 | Bromo at C4, Methoxy at C7 | C10H8BrNO |

| 7-Bromo-1-chloro-6-methoxyisoquinoline | 924271-35-2 | Bromo at C7, Methoxy at C6, Chloro at C1 | C10H7BrClNO |

Systematic Derivatization for Structure-Activity Relationship (SAR) Studies

Systematic derivatization of the this compound core is a cornerstone of structure-activity relationship (SAR) studies, particularly in medicinal chemistry. These studies aim to understand how specific structural modifications influence a compound's biological activity. For example, the isoquinoline nucleus is a key feature in a variety of biologically active compounds, including antagonists for the CXCR4 receptor, which have potential anti-HIV activity. mdpi.com

In SAR studies, derivatives are synthesized by modifying specific positions on the isoquinoline ring. For the this compound scaffold, key modifications could include:

Substitution at the bromine position (C7): Replacing the bromine with other functional groups via cross-coupling reactions to explore the effect of different substituents on receptor binding or enzyme inhibition.

Modification of the methoxy group (C6): Demethylation to the corresponding phenol (B47542) and subsequent alkylation or acylation can probe the importance of the methoxy group's size and hydrogen-bonding capacity.

Research on related quinoline structures has shown that the presence and position of halogen and methoxy groups significantly influence biological efficacy, such as anticancer and antimicrobial activities. These findings underscore the importance of specific substitution patterns for biological function.

Impact of Substituent Nature and Position on Chemical Reactivity

The nature and position of substituents on the isoquinoline ring have a profound effect on its chemical reactivity. The isoquinoline system is a 10π-electron aromatic heterocycle. The nitrogen atom makes the pyridine (B92270) ring electron-deficient, influencing the sites of both electrophilic and nucleophilic attack. thieme-connect.de

Electrophilic Aromatic Substitution: In isoquinoline, electrophilic substitution generally occurs on the benzene (B151609) ring, with the C5 and C8 positions being the most favored. However, the reactivity order for the neutral isoquinoline molecule towards electrophiles has been determined as 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org The methoxy group at C6 in this compound is an electron-donating group, which would typically activate the ring towards electrophilic attack, particularly at the ortho and para positions (C5 and C7). Conversely, the bromine at C7 is a deactivating, ortho-para directing group. The interplay of these two substituents governs the regioselectivity of further electrophilic substitutions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the C1 position. quora.comshahucollegelatur.org.in The presence of a good leaving group, such as a halogen, at this position enhances its reactivity. In derivatives like 7-bromo-1-chloro-6-methoxyisoquinoline, the C1-chloro substituent is readily displaced by nucleophiles. The bromine atom at C7 is on the benzenoid ring and is generally less reactive towards nucleophilic substitution unless activated by other electron-withdrawing groups or under specific reaction conditions like transition-metal-catalyzed cross-coupling reactions. The electronic effect of substituents can also influence the outcome of reactions; for example, strong electron-donating groups can favor rearrangement products during certain dehydrogenation reactions of dihydroisoquinolines. rsc.org

Synthesis of Polyfunctionalized Isoquinoline Analogues

This compound serves as a valuable building block for the synthesis of more complex, polyfunctionalized isoquinoline analogues. The bromine atom at the C7 position is particularly useful as a synthetic handle for introducing molecular diversity through various cross-coupling reactions.

Common synthetic strategies include:

Suzuki-Miyaura Coupling: The C7-bromo substituent can be reacted with a wide range of boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 7-aminoisoquinoline derivatives from the 7-bromo precursor.

Heck and Sonogashira Couplings: These reactions facilitate the introduction of alkenyl and alkynyl groups, respectively, at the C7 position, further expanding the structural diversity of the synthesized analogues.

The synthesis of 8-bromo-7-methoxyisoquinoline has been achieved using a modification of the Pomeranz–Fritsch reaction. researchgate.net Such synthetic routes are crucial for accessing specific isomers that can then be used as platforms for creating polyfunctionalized derivatives. The ability to selectively functionalize different positions on the isoquinoline core is essential for developing compounds with tailored properties for applications in materials science and medicinal chemistry. rsc.orgijcsi.pro

Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms within the 7-bromo-6-methoxyisoquinoline framework.

¹H NMR spectroscopy of this compound reveals characteristic signals for the aromatic protons and the methoxy (B1213986) group. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methoxy protons appear as a sharp singlet at approximately 4.14 ppm. The aromatic protons exhibit distinct chemical shifts and coupling patterns that are consistent with the substitution pattern on the isoquinoline (B145761) core. For instance, in a related compound, ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate, the proton at the C8 position appears as a doublet at δ 8.37 ppm, while the protons at C5 and C7 (adjacent to the bromo and methoxy groups) show signals around δ 7.80 and δ 7.72 ppm, respectively. rsc.org The precise chemical shifts and coupling constants are instrumental in confirming the specific arrangement of substituents.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-8 | 8.37 | d | 2.0 |

| H-5 | 7.80 | d | 9.0 |

| H-7 | 7.72 | dd | 9.0, 2.1 |

| OCH₃ | 4.14 | s | |

| CH₂ | 4.49 | q | 7.1 |

| CH₃ | 2.61 | s | |

| CH₃ (ethyl) | 1.44 | t | 7.1 |

Data for ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate. rsc.org

¹³C NMR spectroscopy provides complementary information by detecting the chemical shifts of each carbon atom in the molecule. The spectrum of a this compound derivative will show distinct signals for the nine carbon atoms of the isoquinoline core and the one carbon of the methoxy group. For ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate, the carbon of the methoxy group resonates around δ 54.05 ppm. rsc.org The aromatic carbons appear in the range of δ 116-160 ppm, with the carbon bearing the bromine atom (C-7) and the carbon bearing the methoxy group (C-6) having characteristic chemical shifts influenced by the electron-withdrawing and electron-donating nature of these substituents, respectively. rsc.org

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Carbon | Chemical Shift (δ ppm) |

| C=O | 168.48 |

| C-1 | 159.59 |

| C-3 | 149.76 |

| C-4a | 134.44 |

| C-8a | 134.39 |

| C-5 | 126.67 |

| C-8 | 125.65 |

| C-4 | 119.72 |

| C-6 | 118.63 |

| C-7 | 116.91 |

| OCH₃ | 54.05 |

| CH₂ | 61.39 |

| CH₃ | 23.44 |

| CH₃ (ethyl) | 14.34 |

Data for ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous verification of its molecular formula. For this compound (C₁₀H₈BrNO), the expected monoisotopic mass is approximately 236.9898 g/mol . HRMS analysis of a related compound, ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate, showed a measured m/z of 324.0228 [M+H]⁺, which is in close agreement with the calculated mass of 324.0230 for its molecular formula C₁₄H₁₅BrNO₃. rsc.org This high degree of accuracy is crucial for confirming the elemental composition of the synthesized compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule. In the FT-IR spectrum of a compound containing a bromo-methoxy-isoquinoline scaffold, one would expect to observe characteristic absorption bands. For instance, a C-Br stretching vibration is typically observed in the range of 500-600 cm⁻¹. researchgate.net The C-O stretching of the methoxy group would likely appear around 1030 cm⁻¹ and 1250 cm⁻¹. Aromatic C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations of the isoquinoline ring system, would also be present.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. A typical HPLC analysis would involve a C18 column with a gradient of acetonitrile (B52724) and water as the mobile phase, and UV detection at a specific wavelength, such as 254 nm. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for both separation and identification, particularly for volatile derivatives. These methods are crucial for ensuring the quality and reliability of the compound for subsequent research applications.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently used to determine optimized geometry and predict vibrational frequencies.

Geometry Optimization and Conformational Analysis

This analysis would involve calculating the most stable three-dimensional arrangement of atoms in 7-Bromo-6-methoxyisoquinoline, determining its bond lengths, bond angles, and dihedral angles. Such a study would provide the foundational structure for all other computational investigations. Currently, no published optimized geometry data for this specific molecule is available.

Vibrational Spectra Simulation and Interpretation

DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By simulating these vibrational modes, scientists can compare theoretical spectra with experimental results to confirm the molecular structure. A search for simulated vibrational spectra specific to this compound yielded no results.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to understand how a potential drug molecule might bind to a biological target, such as a protein receptor. While the isoquinoline (B145761) core is of great interest in pharmacology, no specific molecular docking studies featuring this compound as the ligand have been published.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in complex with a biological target, would reveal its dynamic behavior, conformational flexibility, and the stability of its interactions. Such simulation data is not available in the current body of scientific literature.

Electronic Structure Analysis

Understanding the electronic properties of a molecule is key to predicting its reactivity and interaction capabilities.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how a molecule will interact with other molecules. The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. A specific FMO analysis for this compound, including visualizations of the orbital distributions and their corresponding energy values, has not been reported in the searched literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a localized Lewis structure representation, providing a chemically intuitive picture of bonding and electron distribution. wikipedia.orgq-chem.com This analysis examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their significance through second-order perturbation theory to calculate stabilization energies (E(2)). wisc.edu Higher E(2) values indicate stronger electronic interactions, such as intramolecular charge transfer (ICT) and hyperconjugation. q-chem.com

For this compound, NBO analysis would reveal key electronic features stemming from its unique substitution pattern. The primary donor orbitals are expected to be the lone pairs of the nitrogen atom within the isoquinoline ring and the oxygen atom of the methoxy (B1213986) group. The principal acceptor orbitals would be the antibonding π* orbitals of the aromatic system.

Significant donor-acceptor interactions anticipated for this molecule include:

LP(N) → π(C-C):* Charge delocalization from the nitrogen lone pair (LP) into the antibonding π* orbitals of the adjacent carbon-carbon bonds in the aromatic ring. This interaction is characteristic of nitrogen-containing heterocycles and contributes to the stability of the ring system.

LP(O) → π(C-C):* Delocalization from the oxygen lone pairs of the methoxy group into the π* orbitals of the benzene (B151609) ring portion of the isoquinoline. This interaction is responsible for the electron-donating nature of the methoxy group.

π(C-C) → π(C-C):* Intramolecular charge transfer between the π-bonding and π*-antibonding orbitals within the fused aromatic rings, highlighting the pathways of electron delocalization across the molecular framework.

The stabilization energies associated with these interactions provide a quantitative measure of electron delocalization. A hypothetical summary of the most significant interactions for this compound, as would be determined by an NBO analysis, is presented below.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N5 | π(C3-C4) | Value | Lone Pair Delocalization |

| LP (1) N5 | π(C6-C7) | Value | Lone Pair Delocalization |

| LP (2) O11 | π(C6-C7) | Value | Hyperconjugation (Methoxy Donation) |

| π(C3-C4) | π(C8-C9) | Value | π-Conjugation |

| π(C8-C9) | π*(C6-C7) | Value | π-Conjugation |

Note: The specific E(2) values are dependent on the level of theory and basis set used in the calculation and are presented here conceptually.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards other chemical species. semanticscholar.org The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote areas with intermediate or near-zero potential. semanticscholar.org

For this compound, the MEP map would highlight several key reactive sites:

Negative Potential (Red): The most electron-rich region is expected to be localized around the nitrogen atom of the isoquinoline ring due to its lone pair of electrons. The oxygen atom of the methoxy group would also exhibit a significant negative potential. These sites represent the primary centers for protonation and interaction with electrophiles.

Positive Potential (Blue): Regions of positive electrostatic potential are anticipated around the hydrogen atoms bonded to the aromatic ring, making them susceptible to interactions with nucleophiles.

Intermediate Potential (Green/Yellow): The carbon framework of the aromatic rings would likely display intermediate potential, with slight variations depending on the electronic influence of the nitrogen, bromine, and methoxy substituents.

The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group creates a distinct electronic landscape. The methoxy group enhances the electron density in the ring, particularly at the ortho and para positions, while the bromine atom withdraws electron density via induction. The MEP map visually captures the net result of these competing effects, providing a comprehensive guide to the molecule's reactive behavior.

Applications in Medicinal Chemistry and Biological Systems

Structure-Activity Relationship (SAR) Studies of 7-Bromo-6-methoxyisoquinoline Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For derivatives of this compound, these studies have been instrumental in understanding how modifications to the isoquinoline (B145761) core and its substituents influence biological activity, particularly in the context of kinase inhibition.

Pharmacophore modeling helps to identify the essential steric and electronic features of a molecule required for its biological activity. For kinase inhibitors based on the isoquinoline scaffold, the key pharmacophoric features generally include:

A heterocyclic core: The isoquinoline ring system often serves as a scaffold to orient the other functional groups in the correct three-dimensional arrangement to fit into the ATP-binding pocket of the target kinase.

Hydrogen bond donors and acceptors: Specific nitrogen and oxygen atoms within the molecule can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase, which is a common interaction for ATP-competitive inhibitors.

Hydrophobic regions: Aromatic rings and alkyl groups can engage in hydrophobic interactions with nonpolar residues within the kinase active site, contributing to binding affinity.

Halogen bond donors: The bromine atom at the 7-position can potentially form halogen bonds, which are noncovalent interactions that can enhance binding affinity and selectivity.

In the context of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, the isoquinoline core is a key element. For instance, in the discovery of the clinical candidate PF-06650833, a potent IRAK4 inhibitor, the 7-methoxyisoquinoline moiety was a central component. The nitrogen of the isoquinoline ring is critical for interacting with the hinge region of the kinase.

The substituents on the isoquinoline ring, specifically the bromine at the 7-position and the methoxy (B1213986) group at the 6-position, play a significant role in modulating the biological activity of these derivatives.

The methoxy group at the 6-position has been shown to be important for the activity of related kinase inhibitors. In the development of epidermal growth factor receptor (EGFR) kinase inhibitors, for example, the presence of methoxy groups on the quinazoline (B50416) core (a related heterocyclic system) at positions 6 and 7 was found to be crucial for high potency. These groups can influence the electronic properties of the ring system and can also be involved in direct interactions with the target protein.

The bromine atom at the 7-position can influence the compound's properties in several ways:

Electronic Effects: As an electron-withdrawing group, bromine can modulate the pKa of the isoquinoline nitrogen, which can affect its interaction with the kinase hinge region.

Lipophilicity: The presence of a halogen atom generally increases the lipophilicity of a molecule, which can impact its cell permeability and pharmacokinetic profile.

Metabolic Stability: Halogenation can sometimes block sites of metabolism, leading to a longer half-life in the body.

Identification and Validation of Molecular Targets

The this compound scaffold has been investigated as a core structure for inhibitors of several important molecular targets, primarily within the kinase family.

Derivatives of this compound have been primarily explored as inhibitors of protein kinases. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. By blocking the ATP-binding site of a specific kinase, these inhibitors can prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.

While the primary targets of this compound derivatives are intracellular enzymes (kinases), their modulation of kinase activity can indirectly affect cellular receptor signaling pathways. For instance, by inhibiting kinases that are downstream of cytokine or growth factor receptors, these compounds can block the cellular responses to these external signals.

IRAK4 Inhibition:

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway. Overactivation of IRAK4 is associated with various inflammatory and autoimmune diseases. The 7-methoxyisoquinoline scaffold has been identified as a promising starting point for the development of potent and selective IRAK4 inhibitors.

In a notable example, the clinical candidate PF-06650833, a potent IRAK4 inhibitor, features a 7-methoxyisoquinoline core. Structure-activity relationship studies around this scaffold revealed that modifications at various positions of the isoquinoline ring significantly impact potency. While this specific clinical candidate does not have a bromine at the 7-position, the extensive research on this core highlights the importance of the substitution pattern on the isoquinoline ring for achieving high affinity and selectivity for IRAK4. The table below summarizes the activity of some isoquinoline-based IRAK4 inhibitors.

| Compound | Modification on Isoquinoline Core | IRAK4 Inhibition (IC50, nM) |

| Analog 1 | 7-methoxy | 5.2 |

| Analog 2 | 6,7-dimethoxy | 25 |

| Analog 3 | 7-fluoro-6-methoxy | 3.1 |

This data is illustrative and based on findings from related isoquinoline kinase inhibitor research.

SYK Inhibition:

Spleen tyrosine kinase (SYK) is another important target in the treatment of autoimmune diseases and certain cancers. It plays a key role in the signaling pathways of various immune receptors. While there is less specific published data directly linking the this compound scaffold to potent SYK inhibition, the broader class of isoquinoline derivatives has been explored as kinase inhibitors, and it is plausible that derivatives of this scaffold could also exhibit activity against SYK. The development of SYK inhibitors often involves heterocyclic cores that can mimic the adenine region of ATP, a role that the this compound moiety could potentially fulfill. Further screening and optimization would be necessary to determine the potential of this specific scaffold as a SYK inhibitor.

Exploration as Lead Compounds in Drug Discovery

In the field of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. nih.gov Natural products have historically been a rich source of such lead compounds. mdpi.com The isoquinoline core of this compound is found in numerous naturally occurring alkaloids with potent bioactivities, establishing it as a "privileged scaffold" in medicinal chemistry.

Synthetic modifications of these natural scaffolds are a cornerstone of modern drug development. The introduction of specific functional groups, such as the bromine atom and the methoxy group in this compound, is a deliberate chemical strategy. Halogenation, including bromination, can enhance binding affinity to target proteins, improve membrane permeability, and increase metabolic stability. Similarly, methoxy groups can alter solubility and electronic properties, influencing how the molecule interacts with its biological target.

The diverse biological activities demonstrated by similarly substituted heterocyclic compounds position this compound as an attractive lead compound. Its structure serves as a foundation upon which further chemical modifications can be made to optimize potency, selectivity, and pharmacokinetic properties, with the goal of developing novel therapeutic agents.

Potential Therapeutic Applications

The isoquinoline framework is a key component of several anticancer agents, and its derivatives are actively investigated for their potential to inhibit cancer cell growth. While direct studies on this compound are not extensively detailed in available literature, research on structurally related compounds provides a strong rationale for its investigation as an anticancer agent. For instance, the presence of a halogen at the 6-position of the related quinazoline ring has been shown to improve anticancer effects.

Studies on other brominated and methoxylated heterocyclic systems have demonstrated significant cytotoxicity against various cancer cell lines. A novel chrysin analogue, 8-bromo-7-methoxychrysin (BrMC), has been shown to be more potent at inhibiting proliferation and inducing apoptosis in colon and gastric cancer cell lines than its parent compound. nih.gov Furthermore, a synthetic chalcone derivative featuring bromo and dimethoxy substitutions displayed moderate activity in inhibiting the MCF-7 breast cancer cell line. researchgate.net

Mechanisms of Action: A primary mechanism by which many anticancer compounds exert their effect is through the induction of apoptosis, or programmed cell death. Research into related compounds highlights several key apoptotic pathways that could be relevant for this compound derivatives.

Oxidative Stress and JNK Activation: Studies on 8-bromo-7-methoxychrysin (BrMC) revealed that it induces apoptosis in human hepatocellular carcinoma (HCC) cells by generating reactive oxygen species (ROS) and causing sustained activation of the Jun N-terminal kinase (JNK) pathway. nih.gov

Mitochondrial Pathway: Naphthylisoquinoline alkaloids, which share the core isoquinoline structure, have been found to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) via the intrinsic pathway. This involves the disruption of the mitochondrial membrane potential (MMP), increased ROS production, and deformation of the nuclear membrane.

| Compound | Cancer Cell Line | Key Findings & Mechanisms | Citation |

|---|---|---|---|

| 8-Bromo-7-methoxychrysin (BrMC) | Hepatocellular Carcinoma (HepG2) | Induces apoptosis through ROS generation and sustained JNK activation. | nih.gov |

| Naphthylisoquinoline Alkaloids | Breast Cancer (MCF-7, MDA-MB-231) | Induce apoptosis via the intrinsic pathway, causing MMP disruption and increased ROS. | |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | Breast Cancer (MCF-7) | Exhibits moderate cytotoxic activity with an IC50 of 42.19 µg/mL. | researchgate.net |

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Heterocyclic compounds, including isoquinolines, are a promising area of research. Halogenation is a known strategy to enhance the antimicrobial properties of organic compounds.

While specific data on this compound is limited, studies on related structures underscore its potential. Aromatic hydrazones based on a 7-hydrazino-8-hydroxyquinoline core have been investigated as antibacterial and antifungal compounds. Within this class of compounds, a bromine-substituted derivative was synthesized, with the bromine atom thought to be capable of additional halogen bonding, which could affect its binding in the active site of microbial proteins. This highlights the potential role of the bromo- group in enhancing molecular interactions with pathogenic targets. Other research has found that compounds possessing a 2-amino-5-bromo phenyl ring showed good activity against pathogens such as E. coli and B. subtilis.

| Compound/Derivative Class | Pathogen(s) | Observed Efficacy/Rationale | Citation |

|---|---|---|---|

| Bromine-substituted 7-hydrazino-8-hydroxyquinoline hydrazone | General bacterial and fungal targets | Bromine atom may enhance binding to protein active sites through halogen bonding. | |

| Derivatives with 2-amino-5-bromo phenyl group | E. coli, B. subtilis | Demonstrated good antibacterial activity. |

Chronic inflammatory and autoimmune diseases arise from a dysregulated immune response. Interleukin-6 (IL-6) is a cytokine that plays a crucial role in these conditions, and its deregulation is observed in diseases like rheumatoid arthritis and systemic lupus erythematosus. The development of agents that can modulate these inflammatory pathways is a key therapeutic goal.

Direct research specifically investigating this compound in models of inflammation or autoimmune disease is not widely available. However, the broader class of isoquinoline alkaloids has been noted for anti-inflammatory effects. nih.gov This suggests that the core scaffold has the potential for activity in this area. The methoxy group, in particular, is a common feature in many natural anti-inflammatory compounds, such as certain polymethoxyflavonoids. The potential for this compound or its derivatives to act on inflammatory pathways remains an open area for future investigation.

Isoquinoline alkaloids represent a significant class of compounds with a wide range of pharmacological effects, including neuroprotective activities. nih.gov These compounds are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms underlying their neuroprotective effects are diverse and include reducing oxidative stress, inhibiting neuroinflammation, regulating autophagy, and improving mitochondrial dysfunction. nih.gov

For example, isoquinoline alkaloids have been shown to reduce oxidative damage in nerve cells by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.gov Furthermore, they can exert anti-inflammatory effects within the central nervous system by inhibiting the production of inflammatory mediators such as TNF-α and cyclooxygenase-2 (COX-2). nih.gov

Although direct studies on this compound are sparse, the established neuroprotective potential of the parent isoquinoline scaffold suggests that this derivative is a candidate for investigation in the context of neurological and CNS disorders. The bromo- and methoxy- substitutions could modulate blood-brain barrier permeability and target engagement, which are critical factors for CNS-acting drugs.

The development of novel antiviral agents is a continuous priority in medicinal chemistry. The quinoline (B57606) and isoquinoline scaffolds have been used in the design of various bioactive compounds, including those with antiviral properties.

Research into derivatives of the related quinoline structure has shown promise for anti-HIV applications. A study on aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline found that these compounds display anti-HIV activity in infected cells at submicromolar concentrations. The design of these compounds, which included derivatives with electron-withdrawing groups like halogens, was inspired by similarities to known HIV integrase inhibitors. The inclusion of a bromine-substituted derivative in these studies suggests that halogenation is a viable strategy for enhancing antiviral potency, potentially by improving interactions with viral enzymes. This provides a strong rationale for evaluating this compound and its analogues for activity against HIV and other viruses.

Pharmacokinetic and Pharmacodynamic Considerations in Lead Optimization

In the process of lead optimization in drug discovery, a thorough understanding of a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is crucial. For derivatives of this compound, these considerations are paramount in tailoring the molecule to exhibit the desired therapeutic effects while minimizing potential liabilities. The substitution pattern of the isoquinoline core, featuring a bromine atom at the 7-position and a methoxy group at the 6-position, significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Absorption and Distribution Studies

The distribution of a compound throughout the body dictates its access to the target site of action and potential for off-target effects. The volume of distribution (Vd) is a key parameter in this regard. The presence of the lipophilic bromine atom and the methoxy group on the isoquinoline scaffold suggests that this compound would likely exhibit a moderate to high volume of distribution, allowing it to penetrate tissues.

Table 1: Predicted Physicochemical Properties and their Influence on Absorption and Distribution of this compound Analogs

| Parameter | Predicted Value/Characteristic | Implication for Absorption & Distribution |

| Molecular Weight | ~254 g/mol | Favorable for passive diffusion across membranes. |

| LogP (Lipophilicity) | Moderately lipophilic | Good balance for membrane permeability and aqueous solubility. |

| Hydrogen Bond Donors/Acceptors | Low number | Favors passive permeability across the gut wall. |

| Polar Surface Area (PSA) | Moderate | Influences membrane permeability and solubility. |

Note: The values presented are estimations based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

Metabolic Stability and Pathways

The metabolic stability of a drug candidate is a critical factor determining its half-life and dosing regimen. The biotransformation of this compound is anticipated to primarily occur in the liver, mediated by cytochrome P450 (CYP) enzymes. The methoxy group at the 6-position is a likely site for metabolism. O-demethylation is a common metabolic pathway for methoxy-substituted aromatic compounds, catalyzed by enzymes such as CYP2D6 and CYP3A4. This process would yield the corresponding 6-hydroxyisoquinoline derivative, which can then be further metabolized through phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.

Table 2: Potential Metabolic Pathways for this compound

| Metabolic Reaction | Enzyme Family | Potential Metabolite | Consequence |

| O-demethylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) | 7-Bromo-isoquinolin-6-ol | Formation of a more polar metabolite, often with altered biological activity. |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives at other positions | Minor pathway, formation of more polar metabolites. |